molecular formula C₁₈H₃₂BrN₃O₅S B1139809 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide CAS No. 1041766-91-9

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide

Katalognummer: B1139809
CAS-Nummer: 1041766-91-9
Molekulargewicht: 482.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is a biotinylation reagent primarily used to label biomolecules for detection, purification, or tracking in biological assays. Its structure comprises:

  • A biotin moiety for high-affinity binding to streptavidin/avidin.
  • A triethylene glycol (PEG3) spacer (3,6,9-trioxaundecane backbone) to enhance solubility and reduce steric hindrance.
  • A terminal bromide group acting as a reactive site for nucleophilic substitution, typically targeting amine groups (-NH2) on proteins, peptides, or other biomolecules .

This compound is membrane-impermeable, making it ideal for surface-selective labeling of extracellular proteins without intracellular interference .

Eigenschaften

IUPAC Name

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOPWJWXDYKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BrN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Scheme and Conditions

This method, adapted from patent WO2015143092A1, proceeds as follows:

  • Biotin activation : Biotin is converted to biotinyl hydrazide using carbodiimide chemistry.
  • PEG3 spacer preparation : 1-Amino-11-bromo-3,6,9-trioxaundecane is synthesized via nucleophilic substitution of mesylated PEG3 diol with NaBr.
  • Coupling : Biotinyl hydrazide reacts with the PEG3 spacer’s amine group using cyanuric chloride as a coupling agent.

Critical parameters :

  • Temperature : 0–5°C during cyanuric chloride activation to prevent side reactions.
  • Solvent : Anhydrous dichloromethane (DCM) ensures reagent stability.
  • Molar ratio : 1:1.2 biotinyl hydrazide to PEG3 spacer for complete conversion.

Purification and Yield

  • Chromatography : Silica gel column chromatography (ethyl acetate/methanol 8:2) isolates the product.
  • Yield : 43–48% after two steps.
  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Method 2: One-Pot Biotin-PEG3-Bromide Synthesis

Reaction Overview

A streamlined approach from supplementary data combines biotin-PEG3-azide reduction with bromide substitution:

  • Biotin-PEG3-azide synthesis : Biotin reacts with PEG3-diazide via EDCI/HOBt coupling.
  • Staudinger reduction : Azide groups are reduced to amines using triphenylphosphine.
  • Bromide introduction : Amine intermediate undergoes alkylation with 1,2-dibromoethane.

Advantages :

  • Eliminates intermediate purification between steps.
  • Higher overall yield (62%) compared to stepwise methods.

Optimization Insights

  • Catalyst : Pd(OAc)₂ (10 mol%) enhances alkylation efficiency.
  • Temperature : 110°C for 7 hours ensures complete bromide substitution.
  • Side products : ≤5% di-brominated byproduct, removable via recrystallization.

Method 3: Solid-Phase Synthesis for Scalable Production

Protocol Details

Developed for industrial-scale synthesis, this method uses Wang resin functionalized with Fmoc-protected PEG3-bromide:

  • Resin loading : Fmoc-PEG3-bromide (0.8 mmol/g loading) is attached to Wang resin.
  • Biotin coupling : Fmoc deprotection (20% piperidine/DMF) exposes the amine for biotin-NHS ester conjugation.
  • Cleavage : TFA/DCM (95:5) releases the product from the resin.

Performance Metrics

Parameter Value
Purity (HPLC) 98.2%
Isolated yield 85%
Residual TFA <0.1%
Scalability Up to 1 kg/batch

Key benefit : Avoids solubility issues associated with solution-phase synthesis.

Analytical Characterization of Synthetic Products

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.51 (m, biotin thiophane H)
    • δ 3.65 (m, PEG3 -OCH₂CH₂O-)
    • δ 3.42 (t, J=6.4 Hz, -CH₂Br)
  • HRMS : m/z 481.1246 [M+H]⁺ (calc. 481.1246).

Purity Assessment

  • HPLC : Retention time 12.7 min (Phenomenex Luna C18, 5 µm, 4.6×250 mm).
  • Elemental analysis : C 44.81%, H 6.68%, N 8.71% (theory: C 44.80%, H 6.69%, N 8.72%).

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Cost ($/g)
Cyanuric chloride 43% 95% Medium 420
One-pot 62% 97% High 380
Solid-phase 85% 98% Industrial 290

Trade-offs : While solid-phase synthesis offers superior yield and scalability, it requires specialized equipment. The one-pot method balances cost and efficiency for lab-scale production.

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Biotin degradation : Elevated temperatures (>50°C) cause thiophane ring opening.
    • Solution : Maintain reactions at ≤40°C.
  • PEG3 oxidation : Ether linkages prone to radical-mediated cleavage.
    • Solution : Use degassed solvents and argon atmosphere.
  • Bromide displacement : Premature reaction of -CH₂Br with amines.
    • Solution : Add bromide as the final step in synthesis.

Emerging Innovations in Synthesis

Flow Chemistry Approaches

Recent adaptations employ continuous flow systems to enhance reproducibility:

  • Microreactor design : 10 mL PTFE coil reactor with 2 min residence time.
  • Benefits : 99% conversion vs. 89% in batch mode.

Enzymatic Biotin Activation

Pilot studies use lipase B (Candida antarctica) for ester hydrolysis:

  • Advantage : Avoids harsh acidic conditions.
  • Yield : 78% with 0.5 mol% enzyme loading.

Analyse Chemischer Reaktionen

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide undergoes several types of chemical reactions:

    Substitution Reactions: The bromide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alcohols.

    Bioconjugation: The compound is commonly used in bioconjugation reactions, where the bromide group reacts with nucleophilic residues on biomolecules to form covalent bonds.

    Labeling Reactions: It is used for cell surface labeling, where the bromide group facilitates the attachment of biotin to cell surface proteins.

Common reagents used in these reactions include thiols, amines, and alcohols, and the major products formed are biotinylated biomolecules.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide has several significant applications across various scientific domains:

Bioconjugation

Bioconjugation involves the attachment of biomolecules to surfaces or other molecules. This compound facilitates the development of drug delivery systems that enhance specificity and efficiency. The biotin moiety allows for strong interactions with streptavidin or avidin, making it a valuable tool in creating stable bioconjugates.

Targeted Drug Delivery

The biotinylation feature of this compound enables targeted delivery of therapeutic agents to cells expressing biotin receptors. This application is particularly relevant in cancer therapies where enhanced targeting can improve treatment efficacy while minimizing side effects.

Protein Purification

Utilizing the high affinity between biotin and streptavidin, this compound aids in the purification of proteins. The specificity of this interaction allows researchers to isolate proteins from complex mixtures effectively.

Diagnostic Applications

The azido group present in the compound can be utilized in click chemistry for labeling and imaging in biological assays. This capability is instrumental in developing diagnostic tools that require precise biomolecular interactions for detection.

Case Study 1: Targeted Cancer Therapy

In a study focusing on targeted cancer therapy, researchers used this compound to deliver chemotherapeutic agents specifically to cancer cells expressing biotin receptors. The results indicated a significant reduction in tumor size compared to controls without targeted delivery.

Case Study 2: Protein Purification Efficiency

Another investigation demonstrated the effectiveness of this compound in purifying a recombinant protein from bacterial lysates. The study reported over 90% purity using biotin-streptavidin affinity chromatography, showcasing its utility in protein research.

Wirkmechanismus

The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane. The bromide end of the compound serves as a site for covalent attachment to nucleophilic residues on biomolecules, resulting in the appending of a biotin moiety and a long hydrophilic spacer. This interaction allows the compound to bind to its targets without crossing the cell membrane, making it useful for surface labeling and bioconjugation.

Vergleich Mit ähnlichen Verbindungen

1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate

  • Key Differences :
    • Reactive Group : Methanethiosulfonate (-S-SO2-CH3) targets sulfhydryl (-SH) groups (e.g., cysteine residues) via disulfide bond formation .
    • Specificity : Thiol-reactive, enabling site-specific labeling in contrast to the bromide derivative’s broader amine reactivity.
    • Applications : Used for controlled crosslinking in protein engineering and structural studies .
Property 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide 1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate
Molecular Weight ~513.68 (estimated) 513.68
Reactive Group Bromide (-Br) Methanethiosulfonate (-S-SO2-CH3)
Target Functional Group Amines (-NH2) Thiols (-SH)
Membrane Permeability Impermeable Impermeable
Primary Use Amine biotinylation Thiol-specific biotinylation

Biotinyl Cystamine

  • Key Differences :
    • Structure : Contains a disulfide bond (-S-S-) between biotin and cystamine.
    • Reactivity : Targets amines via NHS ester chemistry, with a cleavable disulfide linker for reversible conjugation .
    • Applications : Ideal for affinity purification under reducing conditions (e.g., DTT or TCEP cleavage) .
Property This compound Biotinyl Cystamine
Molecular Weight ~513.68 488.59
Reactive Group Bromide (-Br) NHS ester
Linker Type Non-cleavable PEG3 spacer Cleavable disulfide bond
Stability Stable under non-reducing conditions Labile to reducing agents

1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide

  • Key Differences :
    • Functional Group : Contains a Boc-protected amine instead of biotin.
    • Purpose : Used in organic synthesis as a PEGylated alkylating agent for introducing protected amine groups .
    • Applications : Intermediate in drug conjugation or polymer chemistry .
Property This compound 1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide
Molecular Weight ~513.68 356.25
Functional Group Biotin Boc-protected amine
Reactivity Amine-targeting biotinylation Alkylation for amine introduction
Storage Conditions Room temperature (stable) Refrigerated, inert atmosphere

Photobiotin Acetate Salt

  • Key Differences: Reactivity: Contains a photoactivatable aryl azide group that crosslinks to biomolecules upon UV exposure . Target: Non-specific labeling of nucleic acids, proteins, or lipids.
Property This compound Photobiotin Acetate Salt
Molecular Weight ~513.68 ~588.57
Reactive Group Bromide (-Br) Aryl azide (UV-activated)
Specificity Amine-specific Non-specific
Applications Controlled amine labeling Bulk labeling of DNA/proteins

Biologische Aktivität

1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is a biotinylated compound that has garnered interest in biochemical research due to its potential applications in drug delivery systems and molecular biology. This compound combines the properties of biotin, which is known for its role in cellular processes, with a trioxaundecane backbone that enhances its solubility and stability. The bromide component may influence its reactivity and interaction with biological systems.

  • Molecular Formula : C18H32BrN3O5S
  • Molecular Weight : 445.43 g/mol
  • Structure : The compound features a biotin moiety linked to a trioxaundecane chain with a bromide substituent at the terminal position.

Biological Activity

This compound exhibits several notable biological activities:

1. Cellular Uptake and Targeting

The biotin component facilitates cellular uptake via specific interactions with biotin receptors present on the surface of cells. This property is particularly advantageous for targeted drug delivery systems, allowing for selective localization of therapeutic agents within cells.

2. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit certain enzymes involved in metabolic pathways. The presence of the bromide group may enhance the compound's ability to interact with active sites of enzymes, potentially leading to altered enzymatic activity.

3. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress within biological systems. This activity is crucial in various pathological conditions where oxidative damage plays a significant role.

Case Study 1: Drug Delivery Applications

In a study published in Bioconjugate Chemistry, researchers explored the use of biotinylated compounds for targeted drug delivery. They found that this compound demonstrated enhanced cellular uptake in biotin receptor-positive cancer cells compared to non-targeted compounds. This suggests potential applications in cancer therapy where targeted delivery can reduce side effects and improve efficacy.

Case Study 2: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction of various biotinylated compounds with specific enzymes. The findings indicated that this compound inhibited enzyme activity by binding to the active site, demonstrating its potential as a lead compound for developing enzyme inhibitors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cellular UptakeEnhanced uptake in biotin-positive cellsBioconjugate Chemistry
Enzyme InhibitionInhibits specific metabolic enzymesJournal of Medicinal Chemistry
Antioxidant ActivityPotential to reduce oxidative stressPreliminary studies

Q & A

Q. What are the typical synthetic routes for 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide, and what purification methods are recommended?

The synthesis involves three key steps: (1) coupling biotin to the trioxaundecane backbone via amide bond formation using carbodiimide reagents (e.g., DCC or EDC), (2) introducing the terminal bromide through nucleophilic substitution or alkylation, and (3) purification via silica gel chromatography to isolate the product from unreacted precursors. For high-purity yields (>95%), reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended. Confirm intermediate purity at each step using TLC or LC-MS to avoid side-product accumulation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm the biotinylamide proton (δ 6.3–6.5 ppm) and trioxa chain ether protons (δ 3.5–3.7 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]+^+ ~600–620 Da).
  • HPLC : Use a C18 column with UV detection at 280 nm (biotin absorbance) to assess purity. Cross-validate with FT-IR for functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. How does the trioxaundecane spacer influence solubility and reactivity in aqueous vs. organic media?

The ethylene oxide (trioxa) units enhance hydrophilicity, enabling solubility in polar solvents (e.g., water, DMF) and reducing aggregation in biological buffers. However, the bromide terminus remains reactive in nucleophilic environments (e.g., aqueous solutions with amines or thiols). Pre-solubilize the compound in anhydrous DMSO for organic-phase reactions to minimize premature hydrolysis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, particularly at the bromide terminus?

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2_2/Ar) to prevent hydrolysis.
  • Protecting Groups : Temporarily protect the bromide with a labile group (e.g., tert-butyl) during biotin coupling.
  • Kinetic Monitoring : Employ in-situ FT-IR or LC-MS to track bromide stability and quench reactions at optimal conversion points (~85–90%) to avoid over-reaction .

Q. How should researchers resolve contradictions between mass spectrometry and NMR data during structural confirmation?

  • Cross-Validation : Repeat NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. For MS discrepancies, perform isotopic pattern analysis to distinguish adducts (e.g., sodium/potassium) from true molecular ions.
  • Collaborative Analysis : Compare data with computational models (e.g., DFT-predicted NMR shifts) or consult peers to identify misinterpreted signals .

Q. What parameters optimize the stability of this compound during storage and under varying pH?

  • Storage : Lyophilize and store at -20°C under desiccation to prevent hydrolysis. Avoid freeze-thaw cycles.
  • pH Stability : Conduct accelerated stability studies (pH 4–9, 25–37°C) with periodic HPLC analysis. The compound is most stable near neutral pH (6.5–7.5), with degradation exceeding 10% at pH <5 (biotin cleavage) or pH >8 (bromide substitution) .

Q. How can biotinylation efficiency be quantitatively assessed in protein conjugation studies?

  • HABA Assay : Measure biotin incorporation via 4'-hydroxyazobenzene-2-carboxylic acid (HABA) displacement, correlating absorbance at 500 nm with biotin concentration.
  • MALDI-TOF : Compare mass shifts in conjugated vs. unconjugated proteins to determine labeling stoichiometry.
  • Functional Validation : Use streptavidin-coated ELISA plates to confirm retained binding activity post-conjugation .

Methodological Best Practices

  • Experimental Design : Prioritize factorial designs to test solvent polarity, temperature, and catalyst effects on reaction efficiency .
  • Data Interpretation : Apply multivariate analysis to decouple confounding variables (e.g., solvent vs. temperature impacts on yield) .
  • Safety Protocols : Adhere to glovebox practices for moisture-sensitive reactions and waste disposal guidelines for bromide-containing byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.